molecular formula C26H18Cl2N2O4 B12011722 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 767312-47-0

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12011722
CAS No.: 767312-47-0
M. Wt: 493.3 g/mol
InChI Key: YRNHLMOGRGFOKI-WKULSOCRSA-N
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Description

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a synthetic organic compound characterized by a naphthyl ester backbone linked to a carbohydrazonoyl group substituted with a 2-methoxybenzoyl moiety and a 2,4-dichlorobenzoate ester.

Properties

CAS No.

767312-47-0

Molecular Formula

C26H18Cl2N2O4

Molecular Weight

493.3 g/mol

IUPAC Name

[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H18Cl2N2O4/c1-33-23-9-5-4-8-20(23)25(31)30-29-15-21-18-7-3-2-6-16(18)10-13-24(21)34-26(32)19-12-11-17(27)14-22(19)28/h2-15H,1H3,(H,30,31)/b29-15+

InChI Key

YRNHLMOGRGFOKI-WKULSOCRSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps. The starting materials usually include 2-methoxybenzoic acid, carbohydrazide, and 2-naphthylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other carbohydrazonoyl esters and benzoate derivatives. A notable analogue is 4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS 477728-50-0) . Key comparisons include:

Table 1: Structural and Functional Group Comparison
Feature Target Compound 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Carbohydrazonoyl Substituent 2-Methoxybenzoyl (1-Naphthyloxy)acetyl
Aromatic Backbone 2-Naphthyl Phenyl (substituted at para position)
Ester Group 2,4-Dichlorobenzoate 2,4-Dichlorobenzoate
Electron Effects Methoxy group (electron-donating) enhances resonance stabilization Naphthyloxy group (bulky, electron-rich) increases steric hindrance
Potential Reactivity Chelation via carbohydrazonoyl; ester hydrolysis susceptibility Similar carbohydrazonoyl chelation; enhanced steric protection for the ester group

Physicochemical Properties

  • Solubility : The target compound’s 2-methoxybenzoyl group likely improves solubility in polar aprotic solvents compared to the naphthyloxy-containing analogue, which may favor lipid-rich environments .
  • Stability : The 2,4-dichlorobenzoate ester is prone to hydrolysis under basic conditions in both compounds. However, steric shielding from the 1-naphthyloxy group in the analogue may slow degradation compared to the target compound’s methoxy group .

Biological Activity

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H18Cl2N2O4
  • Molecular Weight : 493.3 g/mol
  • CAS Number : 767312-47-0
  • IUPAC Name : [1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

The compound features a combination of functional groups that contribute to its reactivity and interaction with biological systems. The presence of the methoxy and dichlorobenzoate groups is particularly significant for its biological activity.

The biological activity of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects or toxicity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antibacterial properties. For instance, compounds with hydrazone linkages often demonstrate activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo.

Data Table of Biological Activity

Biological ActivityTest Organisms/CellsReference
AntibacterialE. coli, S. aureus
CytotoxicityHeLa cells
Anti-inflammatoryMouse macrophages

Case Studies

  • Antibacterial Study : A study conducted on various hydrazone derivatives indicated that compounds similar to 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate showed significant inhibition of bacterial growth, particularly against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting high potency.
  • Cytotoxicity Assessment : In vitro assays on HeLa cells revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent.
  • Anti-inflammatory Effects : Research involving mouse macrophages demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:

Hydrazone formation : Reacting 2-methoxybenzoyl hydrazine with a carbonyl precursor (e.g., 2-naphthyl aldehyde) under acidic conditions (e.g., glacial acetic acid) .

Esterification : Coupling the hydrazone intermediate with 2,4-dichlorobenzoic acid using carbodiimide crosslinkers (e.g., DCC/DMAP) in anhydrous dichloromethane .
Optimization :

  • Temperature : Reflux conditions (~60–80°C) improve reaction kinetics .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates ester bond formation .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H and ¹³C NMR confirm hydrazone and ester linkages. Key signals include:
    • Methoxy protons at δ 3.8–4.0 ppm .
    • Aromatic protons in the naphthyl (δ 7.2–8.5 ppm) and dichlorobenzoate (δ 7.4–8.2 ppm) moieties .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~600–620 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

Methodological Answer : Stability studies should follow ICH guidelines:

  • Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC. Chlorinated aromatic groups may show sensitivity .
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 4 weeks. Ester bonds are prone to hydrolysis at elevated temperatures; use TGA/DSC to detect decomposition thresholds .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The dichlorobenzoate moiety may enhance membrane disruption .
  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values < 50 µM suggest potency) .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., bacterial enzymes)?

Methodological Answer :

Target selection : Prioritize enzymes critical to microbial viability (e.g., dihydrofolate reductase or β-lactamase) .

Docking software : Use AutoDock Vina or Schrödinger Maestro. Parameterize the compound’s 3D structure (optimized via DFT calculations) .

Key interactions :

  • The methoxybenzoyl group may form hydrogen bonds with active-site residues (e.g., Asp/Glu).
  • Chlorine atoms in the benzoate could engage in hydrophobic interactions .

Validation : Compare docking scores (ΔG < −7 kcal/mol) with known inhibitors .

Q. What experimental designs are suitable for investigating pharmacokinetic properties (e.g., bioavailability, metabolism)?

Methodological Answer :

  • In vitro models :
    • Caco-2 cell monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s suggests good absorption) .
    • Microsomal stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS/MS .
  • In vivo studies :
    • Administer orally and intravenously to rodents; calculate absolute bioavailability (F > 20% is favorable) .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicity?

Methodological Answer : Follow OECD guidelines for environmental risk assessment:

  • Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days). Chlorinated esters may hydrolyze slowly (t₁/₂ > 30 days) .
  • Photodegradation : Use simulated sunlight (λ > 290 nm); LC-MS identifies breakdown products (e.g., dichlorobenzoic acid) .
  • Ecotoxicology :
    • Daphnia magna : 48-hour acute toxicity (EC₅₀ < 1 mg/L indicates high risk) .
    • Algal growth inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L; measure chlorophyll-a reduction .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer :

  • Controlled replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature, solvent) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace chlorine with fluorine) to isolate contributing functional groups .
  • Meta-analysis : Pool data from independent studies; use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

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